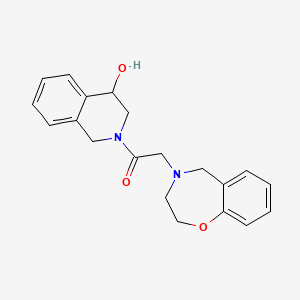![molecular formula C13H19N3O2 B5587150 4-methyl-2-[2-(3-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5587150.png)
4-methyl-2-[2-(3-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various strategies, including the use of piperidinyl and tetrahydropyridinyl groups. These methodologies allow for the introduction of specific functional groups, enhancing the molecule's activity and selectivity. A notable example includes the synthesis of piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives showing significant neuroprotective activity in specific models (Kamei et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their planarity and specific dihedral angles, plays a critical role in their biological activity and interaction with biological targets. The crystallographic analysis of such compounds reveals intricate details about their conformations and potential hydrogen bonding patterns (Sharma et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including their ability to form adducts and undergo substitution reactions, significantly influences their pharmacological properties. The formation of salt-type adducts and the presence of hydrogen bonds are essential for understanding their behavior in biological systems (Orozco et al., 2009).
Physical Properties Analysis
Physical properties, such as solubility and crystalline structure, are crucial for the formulation and delivery of these compounds. Studies involving X-ray diffraction analyses provide insights into their crystal packing and molecular associations, which are vital for their stability and bioavailability (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrimidine derivatives, are key to their pharmacological effects. The synthesis and characterization of such compounds, including their potential as nonlinear optical materials, underscore their versatility and applicability in various fields (Krishna Murthy et al., 2019).
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-3-7-16(8-10)12(17)9-18-13-14-6-5-11(2)15-13/h5-6,10H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPRHEBEAXKOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587074.png)
![ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5587078.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587089.png)
![(3-isoxazolylmethyl){[2-(3-methoxyphenyl)-7-(methylthio)-3-quinolinyl]methyl}methylamine](/img/structure/B5587108.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)
![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B5587123.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5587130.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5587136.png)
![2-(4-fluorophenyl)-4-{[(3-fluorophenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5587142.png)
![4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)
![N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5587144.png)